molecular formula C48H69N13O11S2 B1230366 Dpvdavp CAS No. 64158-84-5

Dpvdavp

Cat. No. B1230366
CAS RN: 64158-84-5
M. Wt: 1068.3 g/mol
InChI Key: CKIJDBDQGBFBFJ-UHFFFAOYSA-N
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Description

Dpvdavp (Desmopressin Acetate) is a synthetic form of the hormone vasopressin, which is naturally produced in the body and is involved in many physiological functions. It is commonly used as a medication to treat diabetes insipidus, a condition in which the body does not produce enough of the hormone to control the body's water balance. It is also used to treat bleeding disorders, such as von Willebrand disease, and for other medical conditions.

Scientific Research Applications

Treatment of Bleeding Disorders

Desmopressin is widely used in the treatment of bleeding disorders. It has been shown to be effective in patients with conditions such as von Willebrand disease and mild hemophilia A. dDAVP works by releasing von Willebrand factor and factor VIII from endothelial cells, which are crucial for blood clotting. This application is significant in reducing bleeding episodes and managing hemostasis during surgical procedures .

Management of Diabetes Insipidus

In the management of central diabetes insipidus, dDAVP acts as a synthetic analogue of the natural antidiuretic hormone. It binds to V2 receptors in the kidney, reducing urine output and helping to control the symptoms of this condition. Its efficacy in controlling polyuria and polydipsia has made it a cornerstone in the treatment of diabetes insipidus .

Prevention of Nocturnal Enuresis

dDAVP is also used in the treatment of nocturnal enuresis (bedwetting) in children. It works by concentrating the urine overnight, thereby reducing the volume of urine produced. This application provides a significant improvement in the quality of life for affected children and their families .

Hyponatremia Correction

In cases of severe symptomatic hyponatremia, dDAVP can be administered proactively or reactively to prevent rapid overcorrection of sodium levels, which can lead to osmotic demyelination syndrome. It is used to control the rate of serum sodium increase during the treatment of hyponatremia, ensuring patient safety .

Enhancing Nitric Oxide Production

Research has indicated that dDAVP can stimulate the production of nitric oxide in human lung microvascular endothelial cells. This effect is beneficial as nitric oxide plays a vital role in vascular homeostasis and has anti-inflammatory properties. The implications of this application could extend to conditions involving endothelial dysfunction .

Cardiovascular Research

dDAVP’s ability to influence nitric oxide production also positions it as a potential tool in cardiovascular research. Its effects on endothelial cells can be explored to understand vascular diseases and develop new therapeutic strategies .

Investigating Endocrine Regulation

As an analogue of vasopressin, dDAVP is used in research to study the endocrine regulation of water balance and vasoconstriction. It helps in understanding the physiological and pathological roles of vasopressin and its receptors in the body .

Exploring Receptor Function

dDAVP’s interaction with vasopressin receptors, particularly V2R, is of interest in pharmacological studies. It aids in exploring the mechanisms of receptor activation and signal transduction, which is crucial for the development of receptor-targeted drugs .

properties

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIJDBDQGBFBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1068.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dpvdavp

CAS RN

64158-84-5
Record name Argipressin, deaminopenicillamine(1)-val(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [deamino-Pen1, Val4, D-Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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